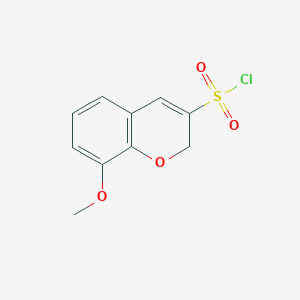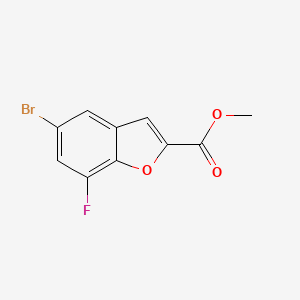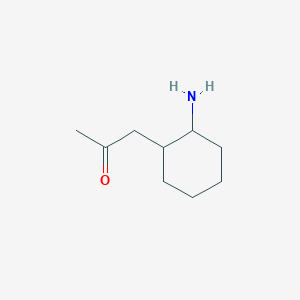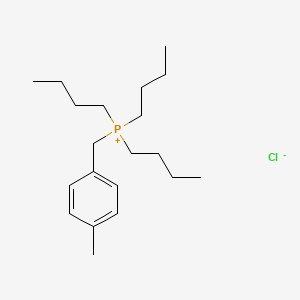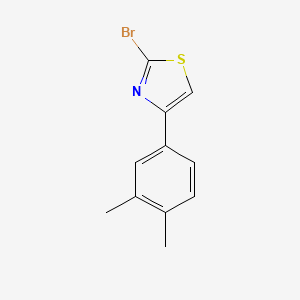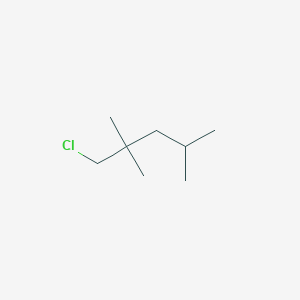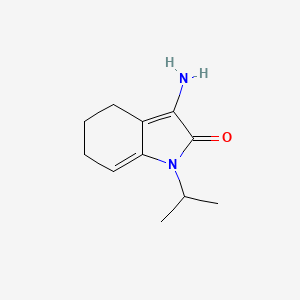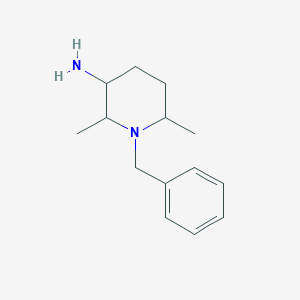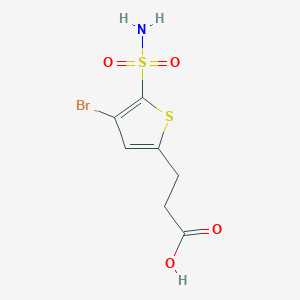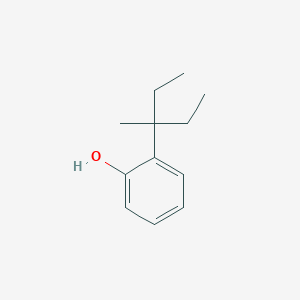
2-(3-Methylpentan-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is structurally related to tapentadol, a centrally acting analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpentan-3-yl)phenol involves several steps. One common method includes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is then activated and converted into sulfonate esters, which undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Finally, demethylation of this compound produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-(3-Methylpentan-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Related to tapentadol, it is investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methylpentan-3-yl)phenol involves its interaction with specific molecular targets. For example, tapentadol, a related compound, acts as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor. This dual mechanism contributes to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Tapentadol: A centrally acting analgesic with a similar structure.
Phenol: The simplest phenol, used as a starting material for many derivatives.
Hydroquinone: A phenol derivative used in various chemical processes
Uniqueness
2-(3-Methylpentan-3-yl)phenol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to other phenols.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
ITSDDSBBFJKVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



